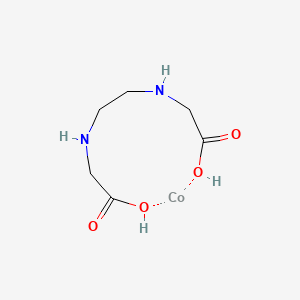
N,N'-Ethylenebis(glycinato-O,N)cobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Ethylenebis(glycinato-O,N)cobalt is a coordination compound with the molecular formula C6H12CoN2O4 It is known for its complex structure, where cobalt is coordinated with ethylenebis(glycinato) ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylenebis(glycinato-O,N)cobalt typically involves the reaction of cobalt salts with ethylenebis(glycinato) ligands under controlled conditions. One common method is to dissolve cobalt(II) chloride in water and then add ethylenebis(glycinato) ligands to the solution. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of N,N’-Ethylenebis(glycinato-O,N)cobalt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade cobalt salts and ligands, with precise control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Ethylenebis(glycinato-O,N)cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligands in the coordination complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand substitution reactions often require the presence of competing ligands and controlled pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(I) species. Substitution reactions result in the formation of new coordination complexes with different ligands .
Aplicaciones Científicas De Investigación
N,N’-Ethylenebis(glycinato-O,N)cobalt has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation-reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent and in drug delivery systems.
Mecanismo De Acción
The mechanism of action of N,N’-Ethylenebis(glycinato-O,N)cobalt involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center plays a crucial role in facilitating electron transfer processes, which are essential for its catalytic activity. The compound’s molecular targets and pathways depend on the specific application, such as interacting with biological molecules in medicinal applications or substrates in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Ethylenebis(glycinato-O,N)nickel
- N,N’-Ethylenebis(glycinato-O,N)copper
- N,N’-Ethylenebis(glycinato-O,N)zinc
Uniqueness
N,N’-Ethylenebis(glycinato-O,N)cobalt is unique due to its specific coordination environment and the properties imparted by the cobalt center. Compared to its nickel, copper, and zinc analogs, the cobalt compound exhibits distinct redox behavior and catalytic activity, making it particularly valuable in applications requiring specific oxidation states and catalytic properties .
Propiedades
Número CAS |
29977-10-4 |
|---|---|
Fórmula molecular |
C6H12CoN2O4 |
Peso molecular |
235.10 g/mol |
Nombre IUPAC |
2-[2-(carboxymethylamino)ethylamino]acetic acid;cobalt |
InChI |
InChI=1S/C6H12N2O4.Co/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12); |
Clave InChI |
PRTWXKPUHDPYFG-UHFFFAOYSA-N |
SMILES canónico |
C(CNCC(=O)O)NCC(=O)O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



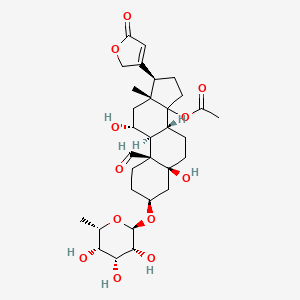

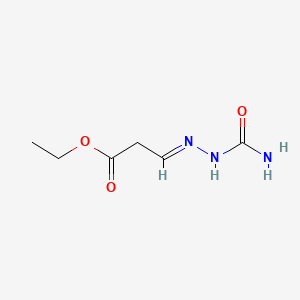
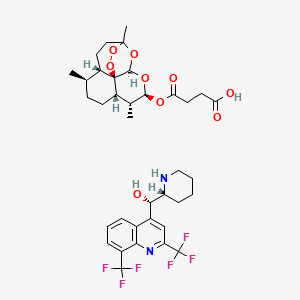
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)

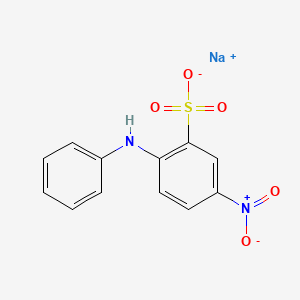
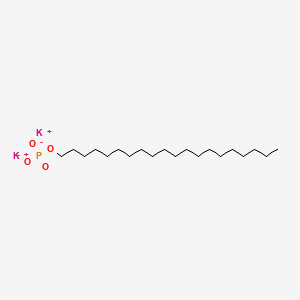
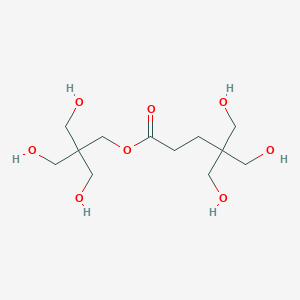

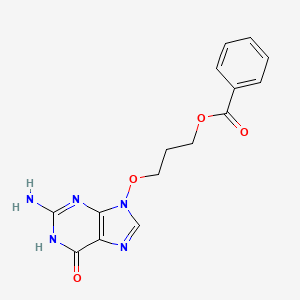
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

